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molecular formula C16H12N2O2S B8362155 2-(Quinolin-4-ylmethylthio)pyridine-3-carboxylic acid

2-(Quinolin-4-ylmethylthio)pyridine-3-carboxylic acid

Cat. No. B8362155
M. Wt: 296.3 g/mol
InChI Key: DHJWUQFCYMSWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897774B2

Procedure details

Triethylamine (33 mL, 240 mmol) was added to a suspension of a mixture containing 4-(chloromethyl) quinoline (Reference Compound No. 5-1, 17.0 g) and 2-mercaptonicotinic acid (13 g, 86 mmol) in anhydrous N,N-dimethylformamide (200 mL) at room temperature, and the mixture was stirred for 48 hours. Water (700 mL) and ethyl acetate (400 mL) were added thereto. After the mixture was separated into the organic layer and the aqueous layer, 1N hydrochloric acid (50 mL) was added to the aqueous layer. The precipitated solid was filtered off and dried under reduced pressure at 60° C. to give 15 g of the title Reference Compound as a yellow solid (Yield: 59%).
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl[CH2:9][C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=[CH:12][CH:11]=1.[SH:20][C:21]1[N:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23]([OH:25])=[O:24].O>CN(C)C=O.C(OCC)(=O)C>[N:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:10]([CH2:9][S:20][C:21]2[C:22]([C:23]([OH:25])=[O:24])=[CH:26][CH:27]=[CH:28][N:29]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC=NC2=CC=CC=C12
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
700 mL
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the mixture was separated into the organic layer
ADDITION
Type
ADDITION
Details
the aqueous layer, 1N hydrochloric acid (50 mL) was added to the aqueous layer
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 60° C.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C2=CC=CC=C12)CSC1=NC=CC=C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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